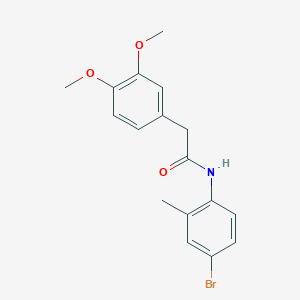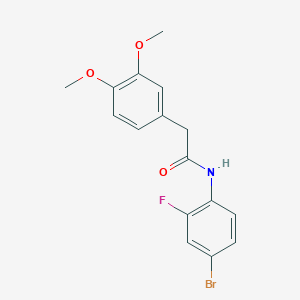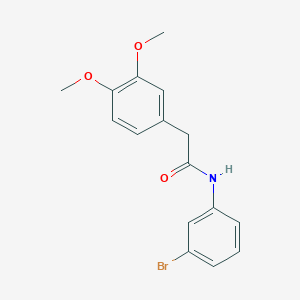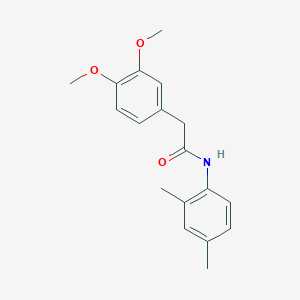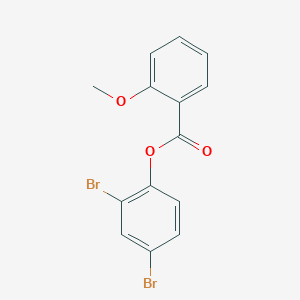
2,4-Dibromophenyl 2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromophenyl 2-methoxybenzoate, also known as bromfenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that mediate inflammation and pain.
Wirkmechanismus
The mechanism of action of 2,4-Dibromophenyl 2-methoxybenzoate is primarily through the inhibition of COX enzymes. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 2,4-Dibromophenyl 2-methoxybenzoate reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2,4-Dibromophenyl 2-methoxybenzoate has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory genes. In addition, it has been found to reduce the expression of matrix metalloproteinases (MMPs), enzymes that are involved in tissue destruction in inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Dibromophenyl 2-methoxybenzoate has several advantages for lab experiments. It is a well-established compound with a known mechanism of action, making it a useful tool for investigating the inflammatory response. It is also relatively stable and easy to handle, making it suitable for use in a wide range of experimental settings. However, there are also some limitations to its use. For example, it can be toxic to cells at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 2,4-Dibromophenyl 2-methoxybenzoate. One area of interest is its potential use in the treatment of cancer. Further studies are needed to investigate its effects on cancer cells in vivo and to determine its potential as a cancer therapeutic. Another area of interest is its effects on the immune system. Studies have shown that 2,4-Dibromophenyl 2-methoxybenzoate can modulate the immune response, and further research is needed to elucidate the underlying mechanisms. Additionally, there is a need for further studies to investigate the potential side effects of 2,4-Dibromophenyl 2-methoxybenzoate, particularly with long-term use.
Synthesemethoden
The synthesis of 2,4-Dibromophenyl 2-methoxybenzoate involves the reaction of 2,4-dibromophenol with 2-methoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromophenyl 2-methoxybenzoate has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and postoperative pain. In addition, it has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
Molekularformel |
C14H10Br2O3 |
|---|---|
Molekulargewicht |
386.03 g/mol |
IUPAC-Name |
(2,4-dibromophenyl) 2-methoxybenzoate |
InChI |
InChI=1S/C14H10Br2O3/c1-18-12-5-3-2-4-10(12)14(17)19-13-7-6-9(15)8-11(13)16/h2-8H,1H3 |
InChI-Schlüssel |
UNHOPOQVRSXSNA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)Br |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenyl 2-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B291187.png)
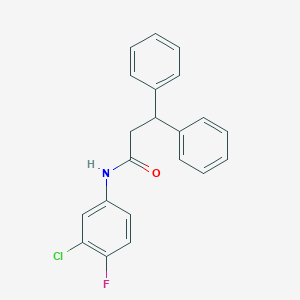


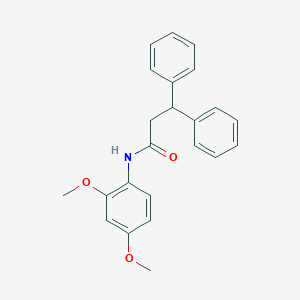
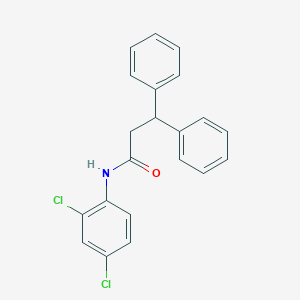
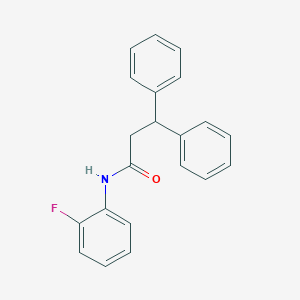
![Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291201.png)
![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291202.png)
